N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-5-24-19-11-10-18(14-15(19)2)25(22,23)20-13-12-16-6-8-17(9-7-16)21(3)4/h6-11,14,20H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPDBFBGIJTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)phenethylamine with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Stability and Hydrolysis Reactions
The sulfonamide group exhibits pH-dependent stability:
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Acidic Hydrolysis :
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Conditions: HCl (aqueous), elevated temperatures.
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Products: 4-ethoxy-3-methylbenzenesulfonic acid and 4-(dimethylamino)phenethylammonium chloride.
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Basic Hydrolysis :
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Conditions: NaOH (aqueous), reflux.
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Products: Sulfonate salts and free amine (limited reactivity due to sulfonamide stability).
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Key Observations :
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Hydrolysis rates increase significantly at temperatures >100°C.
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The ethoxy group may undergo O-dealkylation under strongly acidic or oxidative conditions .
3.1. Aromatic Electrophilic Substitution
The 4-ethoxy-3-methylphenyl ring can undergo electrophilic substitution:
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Nitration :
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Halogenation :
3.2. Reduction of the Sulfonamide Group
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Reagents : LiAlH₄ or BH₃·THF.
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Product : Corresponding amine (rarely employed due to harsh conditions).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring (activated by sulfonamide groups) participates in SNAr reactions:
Example :
| Substrate | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| Haloarene-sulfonamide derivatives | Piperidine | N-(Piperidinyl)arene-sulfonamides | 69% |
Cross-Coupling Reactions
The ethoxy or methyl groups may undergo metal-catalyzed coupling:
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Suzuki-Miyaura Coupling :
Salt Formation
The tertiary amine (dimethylamino group) forms salts with acids:
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Reagents : HCl, H₂SO₄.
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Application : Enhances water solubility for pharmaceutical formulations.
Thermal Degradation
At temperatures >200°C, decomposition occurs via:
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Cleavage of the sulfonamide bond.
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Dealkylation of the ethoxy group.
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Formation of volatile byproducts (e.g., SO₂, ethylene).
Scientific Research Applications
Antiinflammatory and Immunomodulatory Properties
Research indicates that compounds similar to N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide can modulate chemokine receptor activity, specifically CXCR3. This modulation is significant for the treatment of inflammatory and immunoregulatory disorders such as asthma, allergic diseases, and autoimmune conditions like multiple sclerosis and rheumatoid arthritis .
Cancer Treatment
The compound has potential applications in oncology, particularly as a therapeutic agent for cancer treatment. Its ability to inhibit tumor growth and angiogenesis has been documented, making it a candidate for further exploration in cancer pharmacotherapy .
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of sulfonamides, including this compound. For instance, sulfonamides have been evaluated for their inhibitory effects on enzymes related to diabetes (α-glucosidase) and neurodegenerative diseases (acetylcholinesterase) .
Synthesis of Derivatives
The synthesis of derivatives of this compound has led to the development of new agents with enhanced biological activities. The reaction of this sulfonamide with various amines and other functional groups has produced compounds with improved efficacy against specific targets .
Nonlinear Optical Properties
Recent findings suggest that sulfonamide derivatives exhibit nonlinear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics. The structural characteristics of these compounds allow them to crystallize in non-centrosymmetric space groups, which is essential for achieving significant second harmonic generation responses .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s comparison with structurally related sulfonamides reveals critical differences in substituents and biological outcomes:
Key Findings:
The dimethylamino-phenethyl side chain could improve solubility relative to oxazolyl or quinoline-based sulfonamides, as seen in and .
Biological Activity Trends: Compounds with halogenated aryl groups (e.g., 3-fluorophenyl in Compound 30) show higher PD-L1 inhibition (~57%) compared to non-halogenated derivatives, suggesting that electron-withdrawing groups enhance target engagement . Antimicrobial sulfonamides () prioritize heterocyclic substituents (e.g., oxazolyl) for bacterial target specificity, whereas the target compound’s ethoxy-methyl combination may favor eukaryotic targets like cancer cells or immune checkpoints .
Safety and Selectivity: The dimethylamino group in the target compound is structurally similar to ethyl 4-(dimethylamino) benzoate (), which demonstrates low cytotoxicity and high biocompatibility in resin formulations. This suggests a favorable safety profile if metabolic stability is maintained . In contrast, quinoline-based sulfonamides () may exhibit higher metabolic complexity due to their larger aromatic systems .
Data Table: Physicochemical Properties of Selected Sulfonamides
Research Implications and Limitations
- Gaps in Data: Direct pharmacological studies on this compound are absent in the provided evidence.
- Synthetic Feasibility: The compound’s synthesis likely follows routes similar to those in , where sulfonamide coupling with dimethylamino-phenethylamine precursors is standard .
- Therapeutic Potential: The dimethylamino and ethoxy groups position it as a candidate for further testing in PD-L1 inhibition or antimicrobial assays, given the success of related compounds .
Biological Activity
N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethylamino Group : Enhances solubility and may influence receptor binding.
- Ethoxy Group : Potentially increases lipophilicity, affecting absorption and distribution.
- Benzenesulfonamide Moiety : Known for its role in various therapeutic agents, particularly as carbonic anhydrase inhibitors.
Research indicates that sulfonamide derivatives like this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are often inhibitors of enzymes such as carbonic anhydrases and isocitrate dehydrogenases, which are implicated in cancer metabolism and other diseases .
- Receptor Interaction : The dimethylamino group may facilitate interaction with neurotransmitter receptors or other protein targets, potentially modulating signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of sulfonamide derivatives:
- A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. For instance, compounds exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast) | 5.2 | Inhibition of cell cycle progression |
| B | HeLa (Cervical) | 3.8 | Induction of apoptosis |
| C | A549 (Lung) | 4.5 | Inhibition of metabolic pathways |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Study on Isocitrate Dehydrogenase Inhibition : A specific case study highlighted that derivatives similar to the compound under investigation inhibited mutant forms of isocitrate dehydrogenase (IDH), which is crucial in certain types of cancers. This inhibition led to reduced tumor growth in xenograft models .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases, suggesting a potential pathway for therapeutic application in oncology .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide?
Answer:
Synthesis optimization involves selecting precursors with electron-donating groups (e.g., dimethylamino) to enhance reactivity. For example, coupling 4-ethoxy-3-methylbenzenesulfonyl chloride with 4-(dimethylamino)phenethylamine in anhydrous dichloromethane under nitrogen atmosphere can improve yield. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity. Reaction monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) is critical for quality control .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; sulfonamide NH at δ 7.5–8.0 ppm).
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally related sulfonamides .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 417.18).
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
Prioritize in vitro assays based on structural analogs:
- PD-L1 Inhibition : Use ELISA assays (e.g., human PD-L1/PD-1 binding inhibition) at 10 µM concentration. Compounds with >50% inhibition (e.g., sulfonamide derivatives in ) warrant further study.
- Cytotoxicity Screening : Test against fibroblast (e.g., NIH-3T3) and cancer cell lines (e.g., PC-3, MCF7) using MTT assays. Exclude compounds with IC < 10 µM in non-cancer cells .
Advanced: How can structure-activity relationship (SAR) studies be conducted to enhance its bioactivity?
Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzene ring to improve metabolic stability .
- Molecular Docking : Use AutoDock Vina to model interactions with PD-L1 (PDB ID: 5J89). Prioritize derivatives with hydrogen bonding to Lys124 and π-π stacking with Tyr56 .
- ADMET Prediction : Employ SwissADME to optimize logP (target 2–4) and Rule-of-Five compliance .
Advanced: What methodologies resolve contradictions between in silico predictions and experimental bioactivity data?
Answer:
- Molecular Dynamics Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Discrepancies may arise from flexible loops in PD-L1 not modeled in docking .
- Dose-Response Refinement : Test compound activity across a broader concentration range (0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect in situ degradation products that may influence activity .
Advanced: How should in vivo efficacy studies be designed based on in vitro data?
Answer:
- Model Selection : Use immunocompetent murine models (e.g., CT26 tumors) to evaluate PD-L1 inhibition efficacy. Dose at 10–50 mg/kg (oral or intraperitoneal) for 21 days .
- Biomarker Analysis : Monitor serum IFN-γ levels (ELISA) and tumor infiltrating lymphocytes (flow cytometry) to correlate efficacy with immune activation .
- Toxicokinetics : Assess liver enzymes (ALT/AST) and renal function (creatinine clearance) weekly to ensure safety .
Basic: What solvent systems are optimal for chromatographic purification of this sulfonamide?
Answer:
Use reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (70:30 v/v) + 0.1% formic acid. For preparative TLC, ethyl acetate:hexane (3:7) resolves polar impurities. Confirm purity (>98%) via UV absorbance at 220 nm .
Advanced: How can crystallinity and stability be improved for long-term storage?
Answer:
- Polymorph Screening : Recrystallize from ethanol/water (9:1) at −20°C to isolate the most stable polymorph.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Derivatives with electron-donating groups (e.g., ethoxy) show enhanced stability .
Advanced: What mechanistic studies elucidate its interaction with cancer-related targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to PD-L1. A low K (<100 nM) indicates high affinity .
- RNA Sequencing : Compare gene expression profiles (e.g., IFN-γ pathway) in treated vs. untreated tumors to identify downstream effects .
Basic: What are the key considerations for scaling up synthesis without compromising purity?
Answer:
- Batch Reactor Optimization : Maintain stoichiometric ratios (1:1.05 sulfonyl chloride:amine) and controlled temperature (0–5°C) to minimize side reactions.
- Continuous Flow Chemistry : Reduces reaction time and improves yield consistency .
- In-line FTIR Monitoring : Tracks reaction progress in real-time to prevent over- or under-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
